![molecular formula C23H18N4O3S B2740955 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-37-3](/img/no-structure.png)
3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. Under reflux conditions with MeONa in BuOH, the acetyl methyl group and the amide carbonyl moiety are involved in cyclization, leading to pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH2 group (e.g., PhCH2) is present in the amide moiety, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, the reaction with carboxylic acid chlorides followed by base addition affords pyrimidino[4,5-d][1,3]oxazines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a thieno[3,2-d]pyrimidine moiety. The specific arrangement of atoms and functional groups determines its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of polynuclear heterocycles, including thienopyrimidine derivatives, involves complex reactions aiming to produce compounds with significant biological activities. For instance, thienopyrimidine compounds have been synthesized to act as inhibitors of adenosine kinase, platelet aggregation, and to exhibit antileukemia and anticancer activities. These syntheses typically involve one-step reactions and further cyclizations to obtain the desired heterocyclic compounds with high biological potential (El-Gazzar, Hussein, & Aly, 2006). Additionally, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied to understand the chemical behavior and potential applications of these compounds in medicinal chemistry (Kushakova et al., 2006).
Biological Activities
The search for novel compounds with specific biological activities is a critical aspect of medicinal chemistry. The thienopyrimidine derivatives, including the specified compound, have shown potential in various biological applications. For example, the synthesis of nucleoside analogs from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrates the versatility of these compounds in the development of potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995). Moreover, the NO-generating properties of oxadiazolopyrimidine derivatives highlight the compound's potential in the development of treatments involving nitric oxide, which plays a crucial role in various physiological processes (Sako et al., 1998).
Safety And Hazards
properties
CAS RN |
1226455-37-3 |
|---|---|
Product Name |
3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.48 |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
InChI Key |
SDEFYUYNGJFHNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)
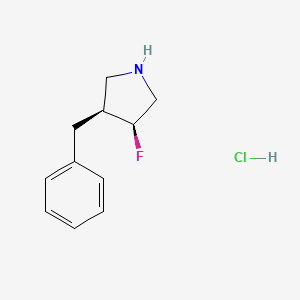
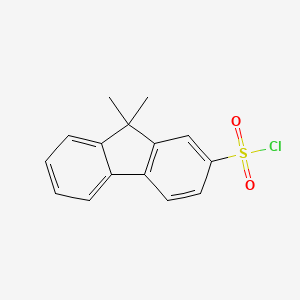
![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
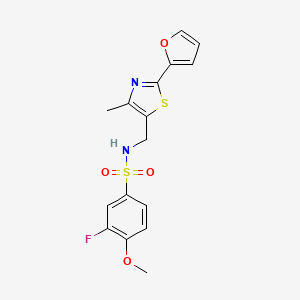
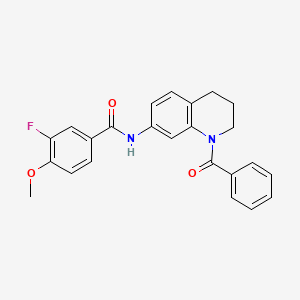
![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)
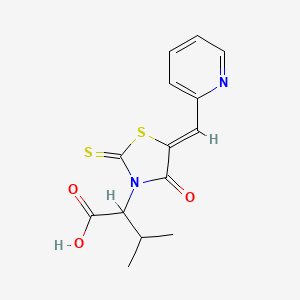
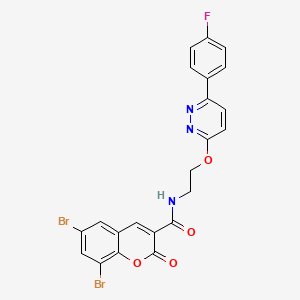
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
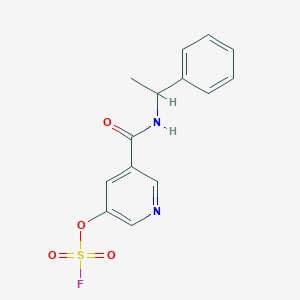
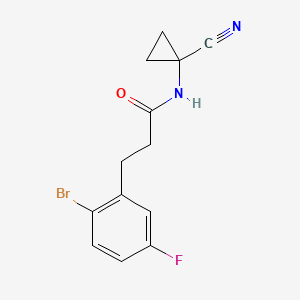
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)